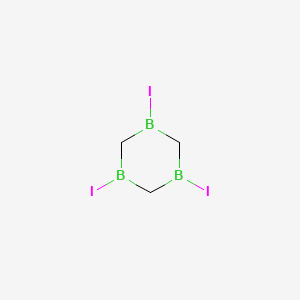
1,3,5-Triiodo-1,3,5-triborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triiodo-1,3,5-triborinane is a chemical compound characterized by the presence of three iodine atoms and three boron atoms arranged in a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triiodo-1,3,5-triborinane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triiodo-1,3,5-triborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions result in the formation of various substituted boron compounds.
Scientific Research Applications
1,3,5-Triiodo-1,3,5-triborinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-Triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triiodo-2,4,6-tripropyl-1,3,5-triborinane: Similar structure but with propyl groups instead of hydrogen atoms.
1,3,5-Triazine: Contains nitrogen atoms instead of boron, leading to different chemical properties and applications.
Uniqueness
1,3,5-Triiodo-1,3,5-triborinane is unique due to its specific arrangement of boron and iodine atoms, which imparts distinct chemical reactivity and potential applications not seen in similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
826990-08-3 |
|---|---|
Molecular Formula |
C3H6B3I3 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C3H6B3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 |
InChI Key |
DLSRCMKPJRMADU-UHFFFAOYSA-N |
Canonical SMILES |
B1(CB(CB(C1)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


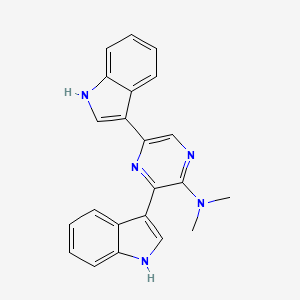
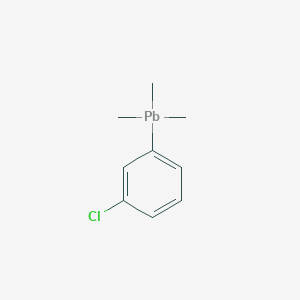

![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

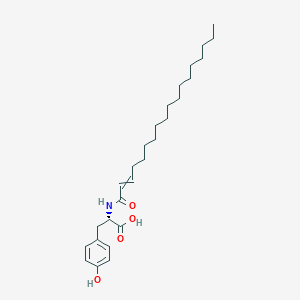


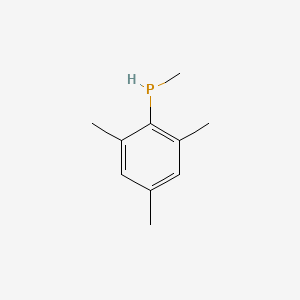
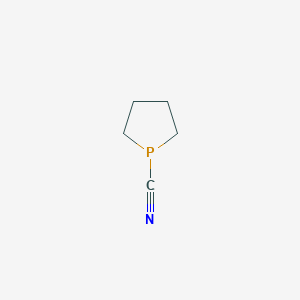
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
